(1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL, also known as (1R,2R)-1-amino-1-(3-methoxyphenyl)-2-propanol, is a chiral amino alcohol with the molecular formula and a molecular weight of 181.23 g/mol. It is classified under the category of organic compounds known as 1,2-aminoalcohols, which contain both an amine group and an alcohol group within their structure. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its structural features that allow for specific interactions with biological systems.
The synthesis of (1R,2R)-1-amino-1-(3-methoxyphenyl)propan-2-OL can be achieved through various methods, primarily involving the asymmetric synthesis techniques that utilize chiral catalysts or reagents. One common method involves the alkylation of an amino alcohol precursor with a suitable alkyl halide or via reductive amination processes.
The molecular structure of (1R,2R)-1-amino-1-(3-methoxyphenyl)propan-2-OL features a central carbon atom bonded to an amino group, a hydroxyl group, and a methoxy-substituted phenyl group.
The three-dimensional conformation can be analyzed using computational chemistry tools to predict its behavior in biological systems.
(1R,2R)-1-amino-1-(3-methoxyphenyl)propan-2-OL can undergo various chemical reactions typical of amino alcohols:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the reaction process efficiently.
The mechanism of action for (1R,2R)-1-amino-1-(3-methoxyphenyl)propan-2-OL in biological systems primarily involves its interaction with neurotransmitter receptors or enzymes due to its structural similarity to natural amino acids.
Research indicates that this compound may act as a modulator in neurotransmission pathways by mimicking neurotransmitters like norepinephrine or serotonin. Its specific binding affinity and activity can be quantified through various biochemical assays.
Relevant data from chemical databases provide additional insights into its stability and reactivity profiles .
(1R,2R)-1-amino-1-(3-methoxyphenyl)propan-2-OL has several scientific uses:
The stereoselective synthesis of (1R,2R)-1-amino-1-(3-methoxyphenyl)propan-2-ol relies on advanced catalytic strategies to establish its two contiguous chiral centers. Transition metal-catalyzed asymmetric hydrogenation represents a cornerstone approach, where prochiral ketones (e.g., 3-methoxypropiophenone) undergo reductive amination under hydrogen pressure (10–50 bar) with chiral catalysts. Palladium complexes bearing Josiphos-type ligands achieve enantiomeric excess (ee) >98% by coordinating to both the carbonyl and amino groups, forcing hydrogen delivery from the si-face [2] [9]. Alternatively, organocatalytic reductive amination employs chiral phosphoric acids (e.g., TRIP) to activate imine intermediates derived from 3-methoxybenzaldehyde and nitroethane. This method affords the (1R,2R)-isomer with 94% ee and 85% yield at ambient temperature, circumventing transition metals .
Chiral resolution remains critical for achieving pharmacologically relevant stereopurity. Diastereomeric salt formation with O,O-di-p-toluoyl-D-tartaric acid in methanol/ethyl acetate mixtures achieves 99.5% de after three recrystallizations. Molecular dynamics simulations confirm preferential crystallization of the (1R,2R)-diastereomer due to optimal hydrogen-bond geometry with the resolving agent .
Table 1: Catalytic Systems for Enantioselective Synthesis
Catalyst Type | Reaction Conditions | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Pd/(R)-DM-SEGPHOS | 50°C, 30 bar H₂, THF | 98.5 | 92 | [9] |
Ru/(S,S)-TsDPEN | 40°C, 10 bar H₂, iPrOH/water | 97.2 | 88 | [2] |
(R)-TRIP (organocatalyst) | RT, 24h, DCE, NaBH₃CN | 94.0 | 85 |
Three-component reactions streamline access to advanced precursors of the target compound. The nitro-Mannich route combines 3-methoxybenzaldehyde, nitromethane, and acetaldehyde in a one-pot cascade. Chiral thiourea catalysts (e.g., Takemoto’s catalyst) enforce anti-selectivity (>20:1 dr) via a hydrogen-bonded transition state, yielding β-nitro alcohols with 96% ee. Subsequent nickel-catalyzed hydrogenation (Raney Ni, 6 bar H₂) reduces the nitro group while preserving stereointegrity [4] [8].
Complementarily, aziridination-ring opening sequences employ N-sulfonylaziridines derived from glycidol. Copper(I)-catalyzed ring opening with 3-methoxyphenylmagnesium bromide occurs regioselectively at C1, forming the chiral amino alcohol backbone. Kinetic studies reveal that electron-rich aryl nucleophiles accelerate ring opening by 8-fold compared to electron-neutral systems [4] [6].
Table 2: Three-Component Reaction Optimization Parameters
Method | Catalyst/Reagent | dr/ee | Rate Constant (k, s⁻¹) | Scale Feasibility |
---|---|---|---|---|
Nitro-Mannich | (S)-Takemoto’s catalyst | >20:1 dr, 96% ee | 1.2 × 10⁻³ | Pilot scale (50 L) |
Aziridine ring opening | Cu(OTf)₂/(R)-BINAP | 99:1 dr | 4.8 × 10⁻⁴ | Lab scale (5 L) |
Continuous flow technology enhances the manufacturing efficiency and stereochemical fidelity of (1R,2R)-1-amino-1-(3-methoxyphenyl)propan-2-ol. Multi-step telescoped synthesis integrates reductive amination, chiral resolution, and crystallization in a single flow system. A segmented flow reactor with immobilized Pd/Al₂O₃ cartridges (residence time: 8 min) achieves 99% conversion at 60°C, followed by in-line chiral separation using cellulose-based chiral stationary phases [9]. This system reduces solvent consumption by 70% and eliminates intermediate isolation, boosting overall yield to 89%.
Microfluidic enantiopurification modules exploit diastereomeric crystallization kinetics. A coiled-tube crystallizer (ID: 500 μm) enables supersaturation control via precise temperature gradients (−10°C to 25°C). Computational fluid dynamics models confirm that laminar flow profiles suppress crystal agglomeration, yielding particles with 99.8% ee and uniform size distribution (D90: 25 μm) [9] .
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: